1-(4-Fluorophenyl)pyrrolidin-3-amine
Overview
Description
1-(4-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pyrrolidin-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its interaction with target proteins and pathways .
Comparison with Similar Compounds
1-(4-Fluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pyrrolidin-3-amine: The chlorine atom can alter the compound’s biological activity and pharmacokinetic properties compared to the fluorine-substituted analogue.
1-(4-Methylphenyl)pyrrolidin-3-amine: The methyl group can affect the compound’s lipophilicity and metabolic stability.
1-(4-Methoxyphenyl)pyrrolidin-3-amine: The methoxy group can influence the compound’s electronic properties and reactivity.
Each of these compounds has unique properties that can be exploited for different applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEOGFLIBVBBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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